Obestatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

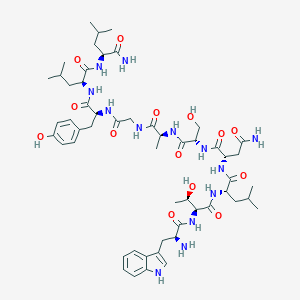

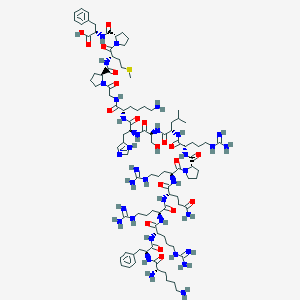

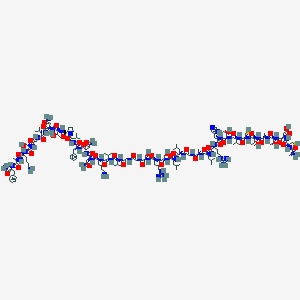

Obestatin is a peptide hormone composed of 23 amino acids . It was initially discovered in the gastric mucosa of rats. The peptide is derived from the preproghrelin gene , which also encodes another orexigenic protein called ghrelin . Obestatin has been the subject of scientific investigation for over 15 years due to its potential role in regulating eating behavior and body weight .

Aplicaciones Científicas De Investigación

Appetite Regulation

Obestatin and its sibling protein ghrelin, both encoded by the same preproghrelin gene, have multiple physiological functions, including appetite regulation . They have diverse and complex functions, and while they have opposing effects in some systems, they function synergistically in others .

Weight Regulation

Obestatin plays a role in weight regulation. It works in conjunction with ghrelin to regulate food intake and body weight . The balance between these two hormones can influence an individual’s weight.

Hydration

Obestatin also plays a role in hydration. It works with ghrelin to regulate the body’s water balance .

Gastrointestinal Motility

Obestatin has been found to affect gastrointestinal motility . This means it can influence the movement of food through the digestive system.

Inflammation

Obestatin has been found to have anti-inflammatory effects . This means it could potentially be used in the treatment of inflammatory diseases.

Insulin Secretion

Obestatin has been found to influence insulin secretion . This suggests it could have applications in the treatment of diabetes.

Neuroprotection

Obestatin has been found to have neuroprotective effects . This suggests it could have applications in the treatment of neurodegenerative diseases.

Cancer

Obestatin has been found to have effects on cancer cells . This suggests it could have potential applications in cancer treatment.

Mecanismo De Acción

Target of Action

Obestatin, a 23-amino-acid peptide, is derived from the preproghrelin precursor . It primarily targets the GPR39 receptor, a ghrelin and motilin family receptor . This receptor is involved in transducing signals in skeletal muscle . Obestatin also targets proteins and transcription factors similar to ghrelin, such as FoxO family members, which are crucial for salvaging skeletal muscle atrophy . Additionally, it has been postulated that obestatin may interact with incretin receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) .

Mode of Action

Obestatin interacts with its primary target, the GPR39 receptor, to transduce signals in skeletal muscle . It also influences the downstream signaling of GHS-R or interacts with a heterodimer of GHS-R . At 10 nM, obestatin inhibits glucose-induced insulin secretion, while at 1 nM, it potentiates the insulin response to glucose, arginine, and tolbutamide .

Biochemical Pathways

Obestatin plays a role in various physiological processes, including appetite regulation, energy balance, and glucose homeostasis . It opposes the actions of ghrelin, which are growth hormone secretion and increased appetite . Obestatin also upregulates GLP-1R expression and increases beta-cell survival .

Result of Action

Obestatin has multiple physiological functions, including appetite regulation . It was originally obtained from the gastric mucosa in rats, but subsequent studies showed that it could be expressed in various tissues and had different effects in various organs and tissues . It has been associated with a variety of biological functions such as feeding, drinking, incretion, memory, and sleep, and with neuropsychiatric manifestations .

Propiedades

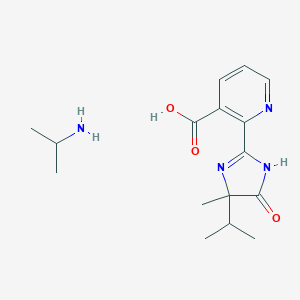

| { "Design of the Synthesis Pathway": "The synthesis pathway of Obestatin involves the chemical modification of a peptide hormone called Ghrelin. The modification involves the addition of 23 amino acids at the N-terminus of Ghrelin. The peptide hormone Obestatin is obtained by cleaving the modified Ghrelin at a specific site.", "Starting Materials": [ "Ghrelin peptide hormone", "Amino acids", "Protecting groups", "Coupling reagents", "Sodium hydroxide", "Hydrochloric acid", "Organic solvents" ], "Reaction": [ "Protection of the N-terminus of Ghrelin using a suitable protecting group", "Coupling of the first amino acid to the protected N-terminus of Ghrelin using a coupling reagent", "Repeating the coupling step with each subsequent amino acid until all 23 amino acids are added to the N-terminus of Ghrelin", "Removal of the protecting group to expose the N-terminus of the modified Ghrelin", "Cleavage of the modified Ghrelin at a specific site to obtain Obestatin", "Purification of Obestatin using chromatographic techniques", "Characterization of Obestatin using spectroscopic methods" ] } | |

Número CAS |

869705-22-6 |

Nombre del producto |

Obestatin |

Fórmula molecular |

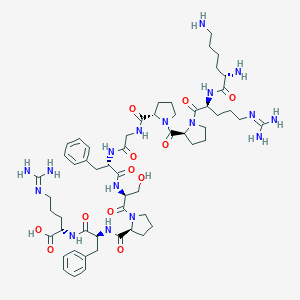

C114H174N34O31 |

Peso molecular |

2516.8 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |

Clave InChI |

OJSXICLEROKMBP-FFUDWAICSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

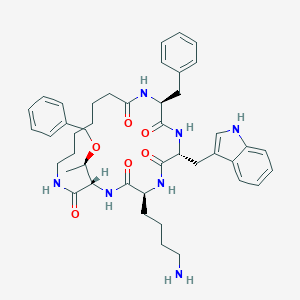

Secuencia |

FNAPFDVGIKLSGAQYQQHGRAL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)